2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile CAS number 154403-85-7
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile CAS number 154403-85-7
An In-depth Technical Guide to 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile: A Core Intermediate in Modern CNS Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile (CAS No. 154403-85-7), a pivotal intermediate in pharmaceutical manufacturing. The document elucidates its physicochemical properties, explores the strategic importance of its functional groups in medicinal chemistry, and presents a detailed, plausible synthetic pathway. A significant focus is placed on its critical application as a key building block in the synthesis of Perampanel, a selective, non-competitive AMPA receptor antagonist. This guide integrates field-proven insights with authoritative references to deliver actionable, in-depth knowledge for professionals in chemical synthesis and drug development.
Section 1: Compound Overview and Physicochemical Profile
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile is a highly functionalized heterocyclic compound. Its structure, featuring a substituted pyridine ring, is instrumental in its role as a precursor for complex molecular architectures. Its primary significance lies in its use as a key starting material for the antiepileptic drug Perampanel (Fycompa®), an agent used for treating partial-onset and generalized tonic-clonic seizures.[1][2] The precise arrangement of its chloro, methoxy, and cyanomethyl groups provides the necessary reactivity and structural framework for constructing the dihydropyridinone core of the final active pharmaceutical ingredient (API).[3][4]
Table 1: Physicochemical Properties of 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile
| Property | Value | Source(s) |
| CAS Number | 154403-85-7 | [5] |
| Molecular Formula | C₈H₇ClN₂O | [5] |
| Molecular Weight | 182.61 g/mol | [5] |
| Monoisotopic Mass | 182.02469 Da | [5] |
| IUPAC Name | 2-(6-chloro-3-methoxy-2-pyridinyl)acetonitrile | [5] |
| Predicted XlogP | 1.5 | [5] |
| Appearance | White to off-white crystalline solid (typical for related compounds) | Inferred |
Section 2: The Strategic Role of Key Functional Groups
The utility of this intermediate in drug synthesis is not coincidental; it is a direct result of the electronic and steric properties imparted by its three key functional groups. Understanding their individual and collective influence is crucial for appreciating its synthetic value.
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The Chloro Group: The chlorine atom at the 6-position serves multiple roles. As an electron-withdrawing group, it influences the electron density of the pyridine ring, affecting its reactivity in subsequent cross-coupling reactions. In drug discovery, chloro substituents can profoundly enhance binding affinity and improve pharmacokinetic properties, a phenomenon sometimes termed the "magic chloro effect".[6] It can form halogen bonds with protein backbones and often improves metabolic stability by blocking potential sites of oxidation.[6][7]
-
The Methoxy Group: Positioned at the 3-position, the electron-donating methoxy group modulates the electronic character of the pyridine ring in opposition to the chloro group. This push-pull electronic arrangement is a common strategy in medicinal chemistry to fine-tune reactivity and ligand-receptor interactions.[8][9] The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in beneficial hydrophobic or CH–π interactions within a protein's binding pocket.[7]
-
The Acetonitrile Group: The cyanomethyl moiety at the 2-position is the primary site of reactivity for building the core of Perampanel. The methylene protons are acidic and can be readily deprotonated by a suitable base to form a carbanion. This nucleophile is central to the carbon-carbon bond-forming reaction that constructs the subsequent pyridinone ring system.[3] The nitrile group itself is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or reduced to an amine if alternative synthetic routes were desired.[10]
Section 3: Synthesis and Mechanistic Considerations
While multiple proprietary synthesis routes exist, a plausible and chemically sound method for preparing 2-(6-chloro-3-methoxypyridin-2-yl)acetonitrile involves a nucleophilic substitution reaction. This approach leverages readily available starting materials and employs standard, scalable laboratory techniques.
Plausible Synthesis Workflow Diagram
Caption: Plausible multi-step synthesis of the target intermediate.
Detailed Experimental Protocol (Illustrative)
Objective: To synthesize 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile from 2,6-dichloro-3-methoxypyridine.
Materials:
-
2,6-Dichloro-3-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,6-dichloro-3-methoxypyridine (1.0 eq) and dissolve in anhydrous THF under a nitrogen atmosphere.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Causality Insight: n-BuLi is a strong organolithium base used to selectively deprotonate the most acidic proton on the pyridine ring, which is at the 2-position, facilitated by the directing effect of the adjacent methoxy group and the inductive effect of the chloro groups. The low temperature is critical to prevent side reactions.
-
-
Nucleophilic Addition: After stirring for 1 hour at -78 °C, add chloroacetonitrile (1.2 eq) dropwise. The reaction mixture is maintained at this temperature for an additional 2 hours.
-
Causality Insight: The lithiated pyridine acts as a potent nucleophile, attacking the electrophilic carbon of chloroacetonitrile.
-
-
Quenching: Slowly warm the reaction to room temperature and quench by the careful addition of saturated aqueous NH₄Cl solution.
-
Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.
Section 4: Application in the Synthesis of Perampanel
The primary industrial application of 2-(6-chloro-3-methoxypyridin-2-yl)acetonitrile is as a cornerstone intermediate for the antiepileptic drug Perampanel.[3][13] The synthesis involves a base-mediated cyclization reaction with a benzoylpyridine derivative to form the central dihydropyridinone ring.
Key Transformation Workflow
Caption: Core cyclization step in Perampanel synthesis.
Detailed Experimental Protocol (Illustrative)
Objective: To construct the pyridinone core of Perampanel via cyclization.
Materials:
-
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile
-
2-Benzoyl-5-bromopyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Glacial acetic acid
Procedure:
-
Anion Formation: To a stirred suspension of NaH (2.5 eq) in anhydrous DMF at 0 °C under nitrogen, add a solution of 2-(6-chloro-3-methoxypyridin-2-yl)acetonitrile (1.0 eq) in DMF dropwise.
-
Self-Validating System: The evolution of hydrogen gas upon addition indicates the successful deprotonation of the cyanomethyl group by the strong base (NaH) to form the reactive sodium salt.
-
-
Coupling and Cyclization: After gas evolution ceases, add a solution of 2-benzoyl-5-bromopyridine (1.1 eq) in DMF. Allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours, monitoring by TLC or HPLC for completion.
-
Causality Insight: The generated carbanion attacks the carbonyl carbon of the benzoylpyridine. The subsequent intramolecular cyclization and elimination of chloride and methoxide lead to the formation of the stable aromatic pyridinone ring system.
-
-
Workup and Isolation: Cool the reaction mixture and cautiously quench with glacial acetic acid to neutralize any remaining base. Pour the mixture into ice water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization or column chromatography to yield the Perampanel precursor, which is then taken forward in subsequent steps (e.g., Suzuki coupling to add the final phenyl group).
Section 5: Analytical & Quality Control Protocol
To ensure the identity and purity of 2-(6-chloro-3-methoxypyridin-2-yl)acetonitrile, a combination of spectroscopic and chromatographic methods should be employed.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[14][15]
-
Expected Peaks: A sharp, strong absorption at ~2250 cm⁻¹ corresponding to the C≡N stretch of the nitrile. Aromatic C=C and C=N stretching vibrations between 1600-1450 cm⁻¹. C-O stretching for the methoxy ether at ~1250 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive structural elucidation.[16][17]
-
¹H NMR (400 MHz, CDCl₃): Expect a singlet for the methoxy protons (O-CH₃) around δ 3.9-4.1 ppm. A singlet for the methylene protons (-CH₂-CN) around δ 3.8-4.0 ppm. Two doublets in the aromatic region (δ 7.0-8.0 ppm) for the two protons on the pyridine ring.
-
¹³C NMR (100 MHz, CDCl₃): Expect a signal for the nitrile carbon (C≡N) around δ 115-118 ppm. Signals for the six carbons of the substituted pyridine ring in the δ 110-160 ppm range. A signal for the methylene carbon (-CH₂-CN) around δ 20-25 ppm and a signal for the methoxy carbon (-OCH₃) around δ 55-60 ppm.
-
-
Mass Spectrometry (MS): MS confirms the molecular weight and elemental composition.[14][18]
-
Expected Fragments: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 182. A characteristic isotopic peak (M+2) at m/z = 184 with an intensity of approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Section 6: Safety, Handling, and Disposal
While a specific MSDS for this compound is not publicly available, a robust safety protocol can be established based on the hazards of its constituent functional groups (chloropyridines and nitriles).[19]
-
Hazard Assessment: Toxic in contact with skin and harmful if swallowed or inhaled.[20] Causes serious eye irritation.[20] Contact with acids or thermal decomposition may produce highly toxic hydrogen cyanide gas.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.[19]
-
Handling: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use non-sparking tools and take precautionary measures against static discharge.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow to enter drains or surface water.
Section 7: Conclusion
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile is more than a mere chemical intermediate; it is a product of strategic molecular design. Its carefully selected functional groups provide the precise reactivity and structural foundation required for the efficient, large-scale synthesis of complex APIs like Perampanel. For researchers and process chemists, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the advancement of pharmaceutical development.
Section 8: References
-
New Drug Approvals. (2013, December 17). Perampanel. Available at: [Link]
-
PubChemLite. (n.d.). 2-(6-chloro-3-methoxypyridin-2-yl)acetonitrile (C8H7ClN2O). Available at: [Link]
-
Google Patents. (n.d.). CN103980188A - Synthetic method of perampanel, intermediate of perampanel and synthetic method of intermediate. Available at:
-
Technical Disclosure Commons. (2022, March 17). Process for the preparation of Perampanel. Available at: [Link]
-
Organic Syntheses. (n.d.). Chloroacetonitrile. Available at: [Link]
-
Google Patents. (n.d.). WO2015013520A1 - Process for the preparation of perampanel. Available at:
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Google Patents. (n.d.). US10111867B2 - Process and intermediates for the preparation of perampanel. Available at:
-
YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. Available at: [Link]
-
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]
-
RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. Available at: [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]
-
PubMed. (2023, April 27). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Available at: [Link]
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ResearchGate. (2025, September 3). Chloroacetonitrile. Available at: [Link]
-
Chemistry Stack Exchange. (2019, April 25). What am I doing incorrectly with this IR/ Mass spec data? Available at: [Link]
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Scribd. (n.d.). 1H NMR Analysis of Compound 7. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]
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ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure. Available at: [Link]
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